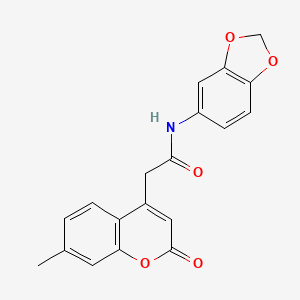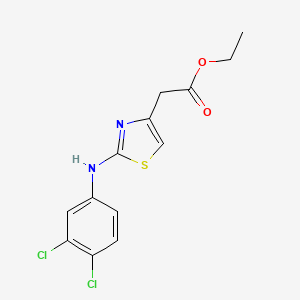
1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a complex organic compound with multiple functional groups, including hydroxyethyl, indolin-1-yl, and tetrahydroquinazolinone. Its multifaceted structure allows for a wide range of chemical reactions and interactions, making it a valuable compound in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves multiple steps:
Starting Material Preparation: The process begins with the synthesis of the indolin-1-yl and tetrahydroquinazolinone backbones.
Condensation Reaction: These backbones undergo a condensation reaction to form the core structure.
Functional Group Addition: Subsequent reactions add the hydroxyethyl and oxoethylthio groups under controlled conditions. Industrial Production Methods: Industrial production employs large-scale reactors and optimizes conditions for each reaction step, ensuring high yields and purity. Process optimization includes temperature control, solvent selection, and catalyst usage to minimize by-products.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyethyl group.
Reduction: Reduction can modify the oxoethylthio group to different functional states.
Substitution: Nucleophilic or electrophilic substitution can occur at various positions on the ring structures. Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenated reagents and Lewis acids for activation. Major Products:
Oxidation: Leads to aldehyde or carboxylic acid derivatives.
Reduction: Produces alcohols or amines.
Substitution: Yields various substituted quinazolinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for more complex molecules and as a reagent in organic synthesis. Biology: Functions as a probe in biochemical assays due to its unique functional groups. Medicine: Investigated for potential therapeutic uses, including as enzyme inhibitors or receptor antagonists. Industry: Applied in the development of novel materials and as an intermediate in pharmaceutical manufacturing.
Wirkmechanismus
1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one exerts its effects through interactions with molecular targets such as enzymes and receptors. Its mechanism of action involves binding to these targets, often leading to inhibition or modulation of their activity. The pathways influenced by this compound can vary based on its specific modifications and the biological context.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds in the quinazolinone class, 1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one stands out due to its unique combination of functional groups. Similar compounds, like those with different substituents or ring structures, may have varied reactivity and applications. Similar Compounds:
1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
4-((2-(indolin-1-yl)-2-oxoethyl)thio)-quinazolin-2(1H)-one
2-(indolin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
Eigenschaften
IUPAC Name |
4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c24-12-11-23-17-8-4-2-6-15(17)19(21-20(23)26)27-13-18(25)22-10-9-14-5-1-3-7-16(14)22/h1,3,5,7,24H,2,4,6,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPQYBSIRZMRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CCO)SCC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2921917.png)
![Ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2921918.png)

![4-tert-butyl-2-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B2921922.png)
![N-(2-chloro-4-fluorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2921923.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea](/img/structure/B2921924.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2921927.png)


![[(2S,5R)-5-Cyclopropyloxolan-2-yl]methanamine](/img/structure/B2921930.png)
![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2921931.png)
![N'-(2-cyanophenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2921932.png)


